(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-5-1-12(2-6-14)9-10-19-16(20)21-11-13-3-7-15(18)8-4-13/h1-10H,11H2,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLPWABOKAUOKX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methylamine with (E)-2-(4-chlorophenyl)ethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are susceptible to hydrolysis under acidic or alkaline conditions, yielding amines, alcohols, and carbon dioxide.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Alkaline hydrolysis involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon.
Reduction Reactions
The ethenyl (–CH=CH–) and carbamate (–O–C(=O)–N–) groups are primary reduction targets.
| Target Group | Reagents | Conditions | Products | Source |
|---|---|---|---|---|
| Ethenyl group | H₂/Pd-C | Room temperature | (4-Chlorophenyl)methyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Carbamate group | LiAlH₄ | Anhydrous THF, reflux | (4-Chlorophenyl)methanol + [(E)-2-(4-chlorophenyl)ethenyl]amine |
Mechanistic Notes :
-
Hydrogenation of the ethenyl group converts the double bond to a single bond without affecting the carbamate.
-
LiAlH₄ reduces the carbamate to primary amines and alcohols via cleavage of the C–O bond.
Oxidation Reactions
Oxidation primarily targets the ethenyl group and aromatic substituents.
Key Observations :
-
KMnO₄ in acidic media oxidizes the ethenyl group to a vicinal diol.
-
Electrophilic nitration occurs at positions activated by the carbamate’s electron-donating effects .
Substitution Reactions
The chlorine atoms on the phenyl rings participate in nucleophilic aromatic substitution (NAS).
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| NaN₃ (azide) | DMF, 100°C | Azide-substituted derivatives at para-chloro positions | |
| Thiourea (NH₂CSNH₂) | Ethanol, reflux | Thiol-substituted carbamates |
Mechanism :
-
NAS requires activation by electron-withdrawing groups. The carbamate’s carbonyl group activates the adjacent phenyl ring, facilitating substitution at the para-chloro position .
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming [(E)-2-(4-chlorophenyl)ethenyl]amine.
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Photolysis : UV light induces cleavage of the carbamate bond, yielding (4-chlorophenyl)methanol and a nitrene intermediate.
Biological Reactivity
-
Acetylcholinesterase (AChE) Inhibition : The carbamate group forms a reversible complex with AChE, mimicking acetylcholine. The 4-chlorophenyl groups enhance binding affinity via hydrophobic interactions .
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Structure-Activity Relationship : Chlorine substituents increase metabolic stability compared to methoxy or methyl groups .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Catalysts |
|---|---|---|---|
| Hydrolysis (acidic) | Fast | Low | H⁺ ions |
| Hydrogenation | Moderate | Medium | Pd-C |
| NAS (azide) | Slow | High | None |
Scientific Research Applications
Scientific Research Applications
-
Agricultural Use
- The compound is primarily recognized for its effectiveness as an insecticide and pesticide. It operates through the inhibition of the enzyme acetylcholinesterase, similar to other carbamate pesticides. This mechanism allows it to control a broad spectrum of pests effectively while exhibiting lower toxicity to mammals compared to organophosphate pesticides .
- Electrochemical Studies
-
Pharmaceutical Research
- There is ongoing research into the therapeutic potential of carbamate derivatives, including their role as neuroprotective agents. The reversible inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .
Table 1: Summary of Applications
Case Study: Efficacy as an Insecticide
A study conducted on the efficacy of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate against specific agricultural pests demonstrated significant mortality rates within 24 hours of exposure. The study highlighted its effectiveness compared to traditional insecticides, suggesting a promising alternative for integrated pest management strategies.
Table 2: Efficacy Data
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Ethyl (4-Chloro-2-fluorophenyl)carbamate (CAS: 114108-90-6)
- Molecular Formula: C₉H₉ClFNO₂
- Molecular Weight : 217.62 g/mol
- Key Differences :
- A fluorine atom at the 2-position of the phenyl ring introduces electronic effects (electron-withdrawing) absent in the target compound.
- The carbamate group is ethyl rather than 4-chlorobenzyl, reducing steric bulk and lipophilicity.
- Implications : Fluorine may enhance metabolic stability but reduce π-π stacking interactions compared to the target compound’s dichlorophenyl system .
b. Methyl N-(4-Chlorophenyl)carbamate (CAS: Not provided)
- Molecular Formula: C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Key Differences: Simpler structure with a single 4-chlorophenyl group and a methyl carbamate. Synthesized in 83% yield via reaction of methanol with (4-chlorophenyl)carbamic chloride .
Variations in the Carbamate Ester Group
a. 2-Chloroethyl N-(p-Tolyl)carbamate (CAS: 74552-28-6)
- Key Differences :
- The ester group is 2-chloroethyl, and the aromatic ring is p-tolyl (4-methylphenyl).
- Methyl substituents are electron-donating, contrasting with chlorine’s electron-withdrawing effects.
- Implications : Increased hydrophobicity from the methyl group may enhance membrane permeability but reduce solubility .
b. 4-Nitrophenyl (2-Chloroethyl)carbamate (CAS: 55661-42-2)
- Molecular Formula : C₉H₉ClN₂O₄
- Molecular Weight : 244.64 g/mol
- Key Differences :
- A nitro group (strong electron-withdrawing) replaces the chlorophenyl group.
- The 2-chloroethyl ester adds reactivity for nucleophilic substitution.
- Implications : Nitro groups often increase oxidative stability but may introduce toxicity concerns .
Complex Derivatives with Additional Functional Groups
a. Ethyl N-[(4-Chlorophenyl)sulfonylamino]carbamate (CAS: 6461-93-4)
- Molecular Formula : C₉H₁₁ClN₂O₄S
- Molecular Weight : 278.71 g/mol
- Key Differences :
- Incorporates a sulfonamide group, enhancing hydrogen-bonding capacity.
- Implications : Sulfonamide moieties often improve binding to biological targets (e.g., enzymes) but may alter pharmacokinetics .
b. 3-(4-Chlorophenyl)-1-[(E)-1-(4-Chlorophenyl)-2-(4-Methylphenylsulfanyl)ethenyl]-1H-pyrazole
Structural and Functional Analysis: Data Tables
Table 1. Molecular Properties of Selected Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₆H₁₃Cl₂NO₂ | 322.19 | 4-Chlorobenzyl, (E)-styryl |
| Ethyl (4-Chloro-2-fluorophenyl)carbamate | C₉H₉ClFNO₂ | 217.62 | 2-Fluoro, ethyl ester |
| Methyl N-(4-Chlorophenyl)carbamate | C₈H₈ClNO₂ | 185.61 | Methyl ester |
| 4-Nitrophenyl (2-Chloroethyl)carbamate | C₉H₉ClN₂O₄ | 244.64 | 4-Nitro, 2-chloroethyl ester |
Biological Activity
(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, emphasizing its therapeutic potential.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
- Molecular Formula : C16H15Cl2N O2
- Molecular Weight : 320.20 g/mol
Synthesis
The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of 4-chlorobenzylamine with an appropriate carbonyl compound under controlled conditions. The detailed synthetic route includes:
- Reagents : 4-chlorobenzylamine, isocyanate derivatives.
- Conditions : Reflux in organic solvents (e.g., dichloromethane).
- Yield : Reported yields often exceed 70%, indicating a favorable synthetic process.
Anticancer Properties
Several studies have investigated the anticancer activity of this compound. Notably, it has shown selective cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- Caco-2 (colon cancer)
- A549 (lung cancer)
Table 1 summarizes the IC50 values for different cell lines:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
Table 2 provides minimum inhibitory concentration (MIC) values:
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Research indicates that the biological activity of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It affects pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer, resulting in a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Q & A
Q. What are the recommended synthetic routes for preparing (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Formation of the ethenyl bridge via a Heck coupling or Wittig reaction between 4-chlorobenzaldehyde and a suitable phosphonium ylide. (ii) Carbamate linkage formation using chloroformate derivatives (e.g., reacting the intermediate with methyl chloroformate in the presence of a base like triethylamine).
- Optimization : Control reaction temperature (0–5°C during carbamate formation to minimize side reactions) and use anhydrous solvents (e.g., dichloromethane) to enhance purity. Monitor progress via TLC and purify via column chromatography with petroleum ether/ethyl acetate gradients .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?
- Techniques :
- NMR : Analyze and NMR for characteristic peaks (e.g., carbamate carbonyl at ~155 ppm, ethenyl protons as doublets in the 6–7 ppm range).
- IR : Confirm carbamate C=O stretching at ~1700–1715 cm and N-H stretching (if present) at ~3300 cm .
- X-ray crystallography : Resolve the (E)-configuration of the ethenyl group and intramolecular interactions using SHELX software for refinement .
Q. What are the common chemical reactions involving the carbamate and ethenyl moieties in this compound?
- Reactivity :
- Hydrolysis : The carbamate group undergoes hydrolysis under acidic/basic conditions to yield 4-chlorobenzyl alcohol and a urea derivative.
- Electrophilic substitution : The 4-chlorophenyl rings may participate in halogenation or nitration at the meta position due to the electron-withdrawing chlorine substituents .
Advanced Research Questions
Q. How can crystallographic data be leveraged to understand intermolecular interactions and packing behavior of this compound?
- Approach :
- Use SHELXL for refining crystal structures, focusing on hydrogen bonding (e.g., C–H···O/N interactions) and π-π stacking between aromatic rings.
- Analyze dihedral angles between the ethenyl bridge and chlorophenyl rings to assess conformational rigidity.
- Example : Similar 4-chlorophenyl-containing compounds show intramolecular H-bonding stabilizing planar configurations, which may influence solubility and bioactivity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
- Troubleshooting :
- Validate assay conditions (e.g., pH, solvent DMSO concentration ≤1% to avoid denaturation).
- Compare IC values across multiple studies, controlling for stereochemical purity (e.g., HPLC to confirm >98% (E)-isomer).
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins (e.g., cytochrome P450 enzymes) .
Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s spectroscopic and reactivity profiles?
- Analysis :
- UV-Vis : Chlorine’s inductive effect red-shifts absorption maxima due to increased conjugation.
- DFT calculations : Compute HOMO-LUMO gaps to predict sites for electrophilic attack.
- Comparative studies : Replace 4-Cl with other halogens (e.g., F, Br) to assess steric/electronic effects on reaction kinetics .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
